molecular formula C12H20N2OS B2419206 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide CAS No. 626209-94-7

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide

Cat. No. B2419206
CAS RN: 626209-94-7
M. Wt: 240.37
InChI Key: USEFZEAYXDKSQR-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide (N-t-butyl-3-methylthiazolium) is a novel small-molecule inhibitor of the enzyme phosphodiesterase-4 (PDE4). It has been studied for its potential as a therapeutic agent for a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases. It has also been studied for its potential as a therapeutic agent for cancer.

Scientific Research Applications

  • Insecticidal Activity : N-tert-Butyl-N,N'-diacylhydrazines, which include derivatives of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide, have been identified as environmental benign pest regulators. These compounds have shown good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, demonstrating their potential in pest control (Wang et al., 2011).

  • Antitumor Activity : Research on derivatives of this compound has revealed promising antitumor properties. For example, a study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a related compound, showed good antitumor activity against the Hela cell line (Ye Jiao et al., 2015).

  • Inhibitors of Mitogen-Activated Protein Kinase (p38α MAPK) : N-pyrazole, N'-thiazole urea derivatives, closely related to this compound, have been designed as potent inhibitors of p38α MAPK. These compounds exhibit significant potential in modulating cellular pathways involved in inflammation and cancer (Getlik et al., 2012).

  • Light-Emitting Applications : The thiazolo[5,4-d]thiazole moiety, which is structurally similar to this compound, has been used in the development of white organic light emitting diodes (WOLEDs). This demonstrates the potential application of such compounds in optoelectronics (Zhang et al., 2016).

  • Antibacterial Activity : Compounds combining the thiazole and sulfonamide groups, similar to this compound, have exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential use of such compounds in developing new antibacterial therapies (Ratrey et al., 2021).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-8(2)6-10(15)14-11-13-9(7-16-11)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEFZEAYXDKSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC(=CS1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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